Imipramine-2,4,6,8-d4 Hydrochloride

Übersicht

Beschreibung

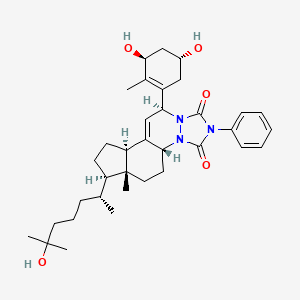

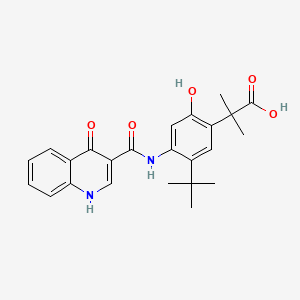

Imipramine-2,4,6,8-d4 Hydrochloride is a deuterated version of Imipramine Hydrochloride . Imipramine Hydrochloride is a tricyclic antidepressant (TCA) used for the treatment of depression and enuresis . It is also known to increase the activity of a chemical called serotonin in the brain .

Molecular Structure Analysis

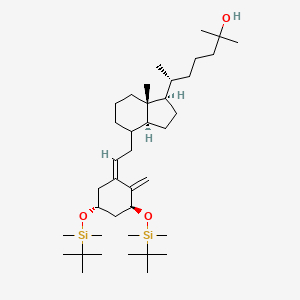

The molecular formula of Imipramine-2,4,6,8-d4 Hydrochloride is C19H21ClD4N2 . The average mass is 320.893 Da . More detailed structural information may be available in specialized chemical databases or literature.Physical And Chemical Properties Analysis

Imipramine-2,4,6,8-d4 Hydrochloride is a crystalline solid with a melting point of 174-175°C . It is slightly soluble in chloroform and methanol . It should be stored at -20°C .Wissenschaftliche Forschungsanwendungen

Neurology Research

Imipramine-2,4,6,8-d4 Hydrochloride is used in neurology research to study pain and inflammation mechanisms. As a certified reference material, it aids in the accurate and reliable data analysis of neurological conditions .

Pharmacokinetics

Researchers utilize this deuterated compound to investigate the pharmacokinetics of Imipramine. It helps in understanding the absorption, distribution, metabolism, and excretion (ADME) of the drug, providing a clearer picture of its behavior in the human body .

Depression Treatment Studies

The parent compound, Imipramine, is a well-known antidepressant. The deuterated version is used in clinical studies to explore new treatment regimens for depression, monitoring the efficacy and safety profiles with greater precision .

Childhood Enuresis Management

Imipramine-2,4,6,8-d4 Hydrochloride serves as a research tool in the study of childhood enuresis (bedwetting). It helps in understanding the therapeutic effects and potential side effects of the medication in pediatric populations .

Chronic and Neuropathic Pain

This compound is also used in research focused on chronic and neuropathic pain, including conditions like diabetic neuropathy. It assists in elucidating the analgesic properties of Imipramine and its analogs .

Psychiatric Disorders

In psychiatric research, Imipramine-2,4,6,8-d4 Hydrochloride is applied to study its effects on various psychiatric disorders, such as panic disorder, attention-deficit/hyperactivity disorder (ADHD), and post-traumatic stress disorder (PTSD) .

Analytical Chemistry

In analytical chemistry, this deuterated compound is used as an internal standard to ensure the accuracy of quantitative analyses, particularly in mass spectrometry-based assays .

Drug Development

Lastly, Imipramine-2,4,6,8-d4 Hydrochloride is instrumental in the drug development process. It’s used in preclinical studies to optimize the pharmacological profile of new antidepressant candidates .

Safety and Hazards

Wirkmechanismus

Target of Action

Imipramine-2,4,6,8-d4 Hydrochloride primarily targets the neuronal reuptake of the neurotransmitters norepinephrine and serotonin . These neurotransmitters play a crucial role in mood regulation, and their reuptake inhibition leads to an increased concentration in the synaptic cleft, enhancing neurotransmission .

Mode of Action

Imipramine-2,4,6,8-d4 Hydrochloride interacts with its targets by binding to the sodium-dependent serotonin transporter and sodium-dependent norepinephrine transporter. This binding reduces the reuptake of norepinephrine and serotonin by neurons, leading to an increased concentration of these neurotransmitters in the synaptic cleft .

Biochemical Pathways

The increased concentration of norepinephrine and serotonin in the synaptic cleft potentiates adrenergic synapses . This potentiation affects various biochemical pathways, leading to changes in mood and arousal . Imipramine-2,4,6,8-d4 Hydrochloride also blocks histamine H1 receptors, α1-adrenergic receptors, and muscarinic receptors, which accounts for its sedative, hypotensive, and anticholinergic effects .

Pharmacokinetics

The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties significantly impact its bioavailability .

Result of Action

The molecular and cellular effects of Imipramine-2,4,6,8-d4 Hydrochloride’s action include an increased concentration of norepinephrine and serotonin in the synaptic cleft, leading to enhanced neurotransmission . This enhancement results in a positive effect on mood in depressed individuals .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Imipramine-2,4,6,8-d4 Hydrochloride. For instance, the presence of other drugs that increase serotonin can increase the risk of a very serious condition called serotonin syndrome/toxicity . Therefore, it is crucial to consider the patient’s overall medication regimen and health status when administering this compound .

Eigenschaften

IUPAC Name |

N,N-dimethyl-3-(1,3,8,10-tetradeuterio-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2.ClH/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21;/h3-6,8-11H,7,12-15H2,1-2H3;1H/i3D,4D,10D,11D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZZXIYZZBJDEEP-PTAOTMHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=C2C(=C1)CCC3=CC(=CC(=C3N2CCCN(C)C)[2H])[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662037 | |

| Record name | 3-[(2,4,6,8-~2~H_4_)-10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl]-N,N-dimethylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imipramine-2,4,6,8-d4 Hydrochloride | |

CAS RN |

61361-33-9 | |

| Record name | 3-[(2,4,6,8-~2~H_4_)-10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl]-N,N-dimethylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

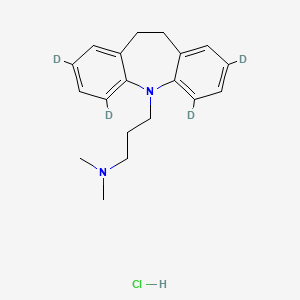

![8-[4-[4-(5-Hydroxypyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B602398.png)

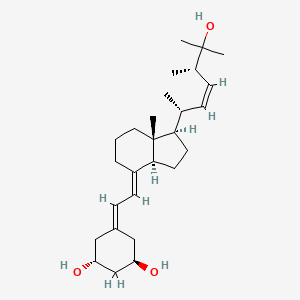

![(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B602407.png)

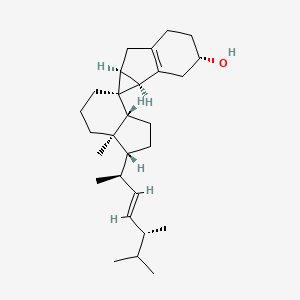

![(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B602412.png)